

# Application Notes and Protocols: Matrigel Assay for Evaluating Catestatin-Induced Angiogenesis

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## Compound of Interest

Compound Name: Catestatin

Cat. No.: B549398

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## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of compounds that can modulate angiogenesis is of significant interest in various fields, including cancer research, wound healing, and cardiovascular diseases. **Catestatin**, a peptide fragment of chromogranin A, has emerged as a pleiotropic hormone with pro-angiogenic properties.[1][2][3] The Matrigel assay is a widely used in vitro method to assess the angiogenic potential of various factors by evaluating the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[4][5] These application notes provide a detailed protocol for utilizing the Matrigel tube formation assay to quantitatively evaluate the pro-angiogenic effects of **Catestatin**.

## Principle of the Matrigel Assay

The Matrigel assay is based on the ability of endothelial cells to differentiate and form three-dimensional, tube-like structures when cultured on a layer of Matrigel.[4][5] Matrigel is a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins such as laminin, collagen IV, and heparan sulfate proteoglycans. This environment mimics the in vivo basement membrane and provides the necessary cues for endothelial cells to attach, migrate, and align, ultimately forming a network of interconnected tubes. The extent of tube formation, which can be quantified by

measuring parameters like tube length and the number of branch points, serves as an indicator of the angiogenic potential of the tested substance.

## Data Presentation: Quantitative Analysis of Catestatin-Induced Tube Formation

The pro-angiogenic activity of **Catestatin** can be quantified by measuring various parameters of the tube network formed by endothelial cells on Matrigel. Below is a representative table summarizing the dose-dependent effect of **Catestatin** on tube formation.

Catestatin Concentration (nM)	Total Tube Length (µm/field)	Number of Branch Points/field	Number of Loops/field
0 (Control)	1500 ± 120	25 ± 5	10 ± 3
0.1	2200 ± 150	40 ± 6	18 ± 4
1	3500 ± 200	65 ± 8	30 ± 5
10	4800 ± 250	80 ± 10	42 ± 6
100	5100 ± 280	85 ± 12	45 ± 7
VEGF (10 ng/mL) - Positive Control	5500 ± 300	90 ± 15	50 ± 8

Note: The data presented in this table are representative and may vary depending on the endothelial cell type, Matrigel lot, and specific experimental conditions.

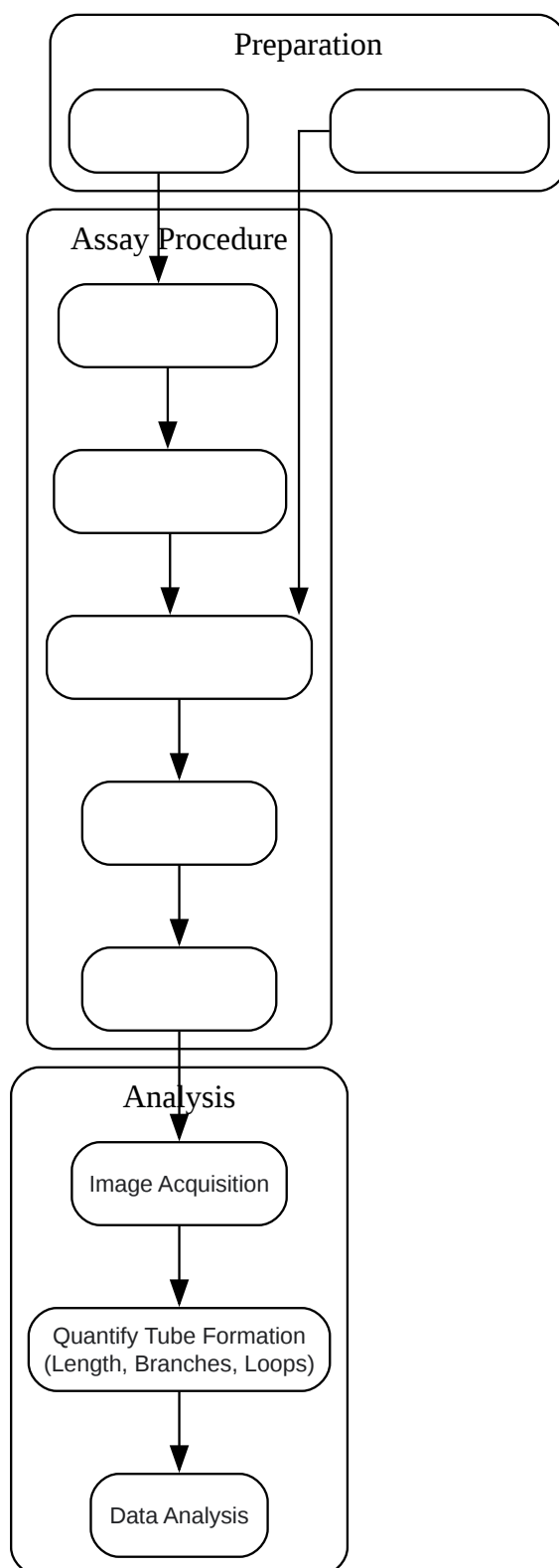
## Experimental Protocols

### Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup> free
- Growth Factor Reduced Matrigel® Matrix
- **Catestatin** (human, synthetic)
- Vascular Endothelial Growth Factor (VEGF) as a positive control
- Serum-free endothelial cell basal medium (EBM-2)
- 96-well tissue culture plates
- Calcein AM
- Inverted microscope with a digital camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

## Experimental Workflow



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**Figure 1:** Experimental workflow for the Matrigel tube formation assay.

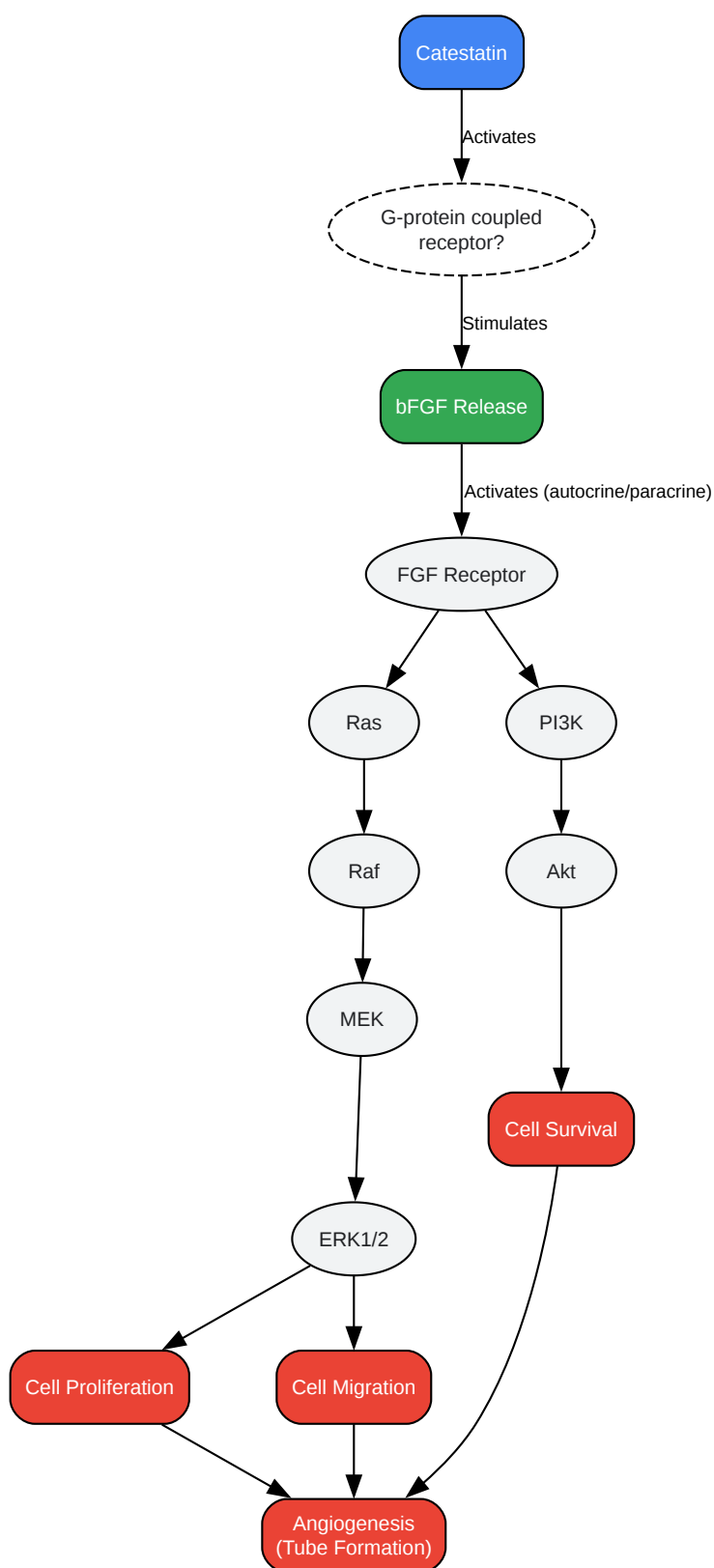
## Detailed Method

- Matrigel Coating:
  - Thaw Growth Factor Reduced Matrigel on ice overnight at 4°C.
  - Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
  - Ensure even distribution of the Matrigel across the well surface.
  - Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
- Cell Preparation and Seeding:
  - Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
  - Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
  - Centrifuge the cells and resuspend the pellet in serum-free EBM-2.
  - Count the cells and adjust the concentration to  $1 \times 10^5$  cells/mL.
  - Carefully add 100 µL of the cell suspension (10,000 cells) to each Matrigel-coated well.
- Treatment with **Catestatin**:
  - Prepare a stock solution of **Catestatin** in sterile, nuclease-free water or an appropriate buffer.
  - Prepare serial dilutions of **Catestatin** in serum-free EBM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
  - Include a negative control (vehicle only) and a positive control (e.g., 10 ng/mL VEGF).
  - Add 100 µL of the respective **Catestatin** dilutions or controls to the wells containing the cells.
- Incubation and Visualization:

- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-18 hours. The optimal incubation time should be determined empirically.
- After incubation, the tube-like structures can be visualized and imaged using an inverted phase-contrast microscope.
- For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
- Quantification of Tube Formation:
  - Capture images from at least three random fields per well.
  - Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:
    - Total tube length: The sum of the lengths of all tube segments.
    - Number of branch points: The number of points where three or more tubes intersect.
    - Number of loops: The number of enclosed areas formed by the tubes.

## Signaling Pathway of Catestatin-Induced Angiogenesis

**Catestatin** promotes angiogenesis through a signaling cascade that involves G-proteins, the release of basic fibroblast growth factor (bFGF), and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.<sup>[1][2]</sup>



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**Figure 2:** Signaling pathway of **Catestatin**-induced angiogenesis.

## Troubleshooting

Issue	Possible Cause	Solution
No or poor tube formation in positive control	Matrigel did not polymerize properly.	Ensure Matrigel was thawed on ice and the plate was incubated at 37°C for an adequate time. Use pre-chilled tips and plates.
Endothelial cells are of poor quality or high passage number.	Use low-passage endothelial cells and ensure they are healthy and actively proliferating before the assay.	
High background/non-specific cell clumping	Cell density is too high.	Optimize the cell seeding density. A lower density may improve network formation.
Inconsistent results between wells	Uneven coating of Matrigel.	Ensure the plate is level during coating and polymerization. Be careful not to disturb the Matrigel layer when adding cells and media.
Pipetting errors.	Use calibrated pipettes and be consistent with pipetting technique.	
Tube network degrades too quickly	Incubation time is too long.	Perform a time-course experiment to determine the optimal time point for imaging, typically between 4-12 hours.
Serum starvation-induced apoptosis.	Ensure the basal medium contains necessary supplements to maintain cell viability for the duration of the assay.	



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